6-Ethylpiperazin-2-one hydrochloride
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Overview
Description
6-Ethylpiperazin-2-one hydrochloride is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethylpiperazin-2-one hydrochloride can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically uses diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form protected piperazines . Another method involves the Ugi reaction, which is a multi-component reaction that forms piperazine derivatives through the condensation of amines, aldehydes, isocyanides, and carboxylic acids .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Ethylpiperazin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-Ethylpiperazin-2-one hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Ethylpiperazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or receptor ligand, modulating the activity of enzymes or receptors involved in various biological processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simple heterocyclic compound with a six-membered ring containing two nitrogen atoms.
1-Benzylpiperazine: A derivative of piperazine with a benzyl group attached to one of the nitrogen atoms.
2-Methylpiperazine: A derivative of piperazine with a methyl group attached to one of the nitrogen atoms.
Uniqueness
6-Ethylpiperazin-2-one hydrochloride is unique due to its specific structure and properties, which allow it to interact with biological molecules in distinct ways. Its ethyl group and hydrochloride salt form contribute to its solubility and reactivity, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C6H13ClN2O |
---|---|
Molecular Weight |
164.63 g/mol |
IUPAC Name |
6-ethylpiperazin-2-one;hydrochloride |
InChI |
InChI=1S/C6H12N2O.ClH/c1-2-5-3-7-4-6(9)8-5;/h5,7H,2-4H2,1H3,(H,8,9);1H |
InChI Key |
QMJCLWXMQXGOTR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNCC(=O)N1.Cl |
Origin of Product |
United States |
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